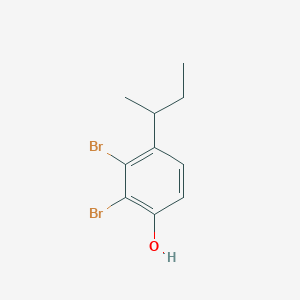
2,3-Dibromo-4-(butan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-4-(butan-2-yl)phenol is an organic compound that belongs to the class of bromophenols. Bromophenols are phenolic compounds that contain bromine atoms attached to the benzene ring. This particular compound is characterized by the presence of two bromine atoms at the 2 and 3 positions, a butan-2-yl group at the 4 position, and a hydroxyl group attached to the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-(butan-2-yl)phenol can be achieved through various synthetic routes. One common method involves the bromination of 4-(butan-2-yl)phenol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 3 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,3-Dibromo-4-(butan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atoms can be reduced to form debrominated phenols.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as zinc dust and hydrochloric acid (Zn/HCl) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of debrominated phenols.
Substitution: Formation of substituted phenols with various functional groups.
科学研究应用
2,3-Dibromo-4-(butan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,3-Dibromo-4-(butan-2-yl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets. The butan-2-yl group may also influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.
相似化合物的比较
2,3-Dibromo-4-(butan-2-yl)phenol can be compared with other bromophenols, such as:
2,4-Dibromophenol: Lacks the butan-2-yl group, resulting in different chemical and biological properties.
2,6-Dibromo-4-(tert-butyl)phenol: Contains a tert-butyl group instead of a butan-2-yl group, leading to variations in steric effects and reactivity.
4-Bromo-2-(butan-2-yl)phenol:
属性
CAS 编号 |
89453-17-8 |
|---|---|
分子式 |
C10H12Br2O |
分子量 |
308.01 g/mol |
IUPAC 名称 |
2,3-dibromo-4-butan-2-ylphenol |
InChI |
InChI=1S/C10H12Br2O/c1-3-6(2)7-4-5-8(13)10(12)9(7)11/h4-6,13H,3H2,1-2H3 |
InChI 键 |
ZUKRXQRKYKBNHF-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=C(C(=C(C=C1)O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















